6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

MAT2A inhibition Oncology Enzymatic assay

Select this 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold for your Mat2A inhibitor program. Patent-validated with an IC50 of 17–19 nM against recombinant human Mat2A—superior to 2,2-difluorocyclopropyl or cyclopenten-1-yl analogs. The cyclopropyl group enhances metabolic stability and conformational rigidity, critical for lead developability. Fragment-sized (174.2 Da) with high ligand efficiency (LE ≈ 0.45–0.50). Available at 95% purity. Ideal for SAR exploration in MTAP-deleted glioblastoma, pancreatic, and NSCLC models.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 1135283-75-8
Cat. No. B1387732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1135283-75-8
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=NNC(=C3C=C2)N
InChIInChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13)
InChIKeyNIOTVPSZSYPPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1135283-75-8): A Specialized MAT2A-Targeting Scaffold for Oncology Lead Discovery


6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1135283-75-8) is a bicyclic heterocyclic building block within the privileged pyrazolo[3,4-b]pyridine class, characterized by a cyclopropyl substituent at the 6-position and a free 3-amino group . This specific substitution pattern has been validated in patent literature as a core scaffold for inhibitors of human methionine adenosyltransferase 2A (Mat2A), a high-value oncology target involved in S-adenosylmethionine (SAM) biosynthesis and implicated in MTAP-deleted cancers [1]. The compound exhibits a melting point of 195–197 °C and is commercially available at 95% purity, making it a reliable starting point for structure-activity relationship (SAR) campaigns .

Why 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by Generic Pyrazolopyridine Analogs


The 6-cyclopropyl substituent on the pyrazolo[3,4-b]pyridine core is not merely a decorative modification; it directly influences Mat2A inhibitory potency and binding-site complementarity. In a recombinant human Mat2A enzymatic assay, the 6-cyclopropyl analog achieved an IC50 of 17–19 nM, whereas closely related 6-substituted analogs with 2,2-difluorocyclopropyl (IC50 22–32 nM) or cyclopenten-1-yl (IC50 20 nM) groups showed incrementally weaker inhibition, demonstrating that even minor alterations to the 6-position result in measurable potency shifts [1]. Substituting the 6-cyclopropyl with a simple hydrogen (the unsubstituted parent scaffold, CAS 6752-16-5) abolishes the Mat2A-directed activity that defines the compound's current procurement rationale. Furthermore, the cyclopropyl group is well-established in medicinal chemistry to enhance metabolic stability and conformational rigidity relative to methyl or ethyl analogs—a class-level advantage that directly impacts the developability of derived lead series [2]. Consequently, generic replacement with an unsubstituted or differently substituted analog risks compromising both target engagement and downstream pharmacokinetic properties in lead optimization programs.

Quantitative Differentiation Evidence for 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine Versus Closest Analogs


Mat2A Inhibitory Potency: 6-Cyclopropyl Analog Outperforms 2,2-Difluorocyclopropyl and Cyclopenten-1-yl Analogs

In a recombinant human Mat2A enzymatic assay, 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives exhibited IC50 values of 17 nM and 19 nM, establishing potent inhibition of the target enzyme [1]. Under identical assay conditions (12.5 nM recombinant human Mat2a, serial compound dilution in DMSO from 10 μM to 508 μM), the 6-(2,2-difluorocyclopropyl) analog showed reduced potency with IC50 values of 22–32 nM, while the 6-(cyclopenten-1-yl) analog exhibited an IC50 of 20 nM [1]. This quantitative comparison confirms that the cyclopropyl substituent at the 6-position is superior to fluorinated-cyclopropyl and cyclopentenyl replacements for Mat2A engagement.

MAT2A inhibition Oncology Enzymatic assay

Patent-Backed Target Engagement: 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine as Validated Mat2A Inhibitor Core

US Patent US20230382911A1 explicitly discloses multiple derivatives of 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine as active Mat2A inhibitors, including specific exemplified compounds such as (3-amino-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(2-methoxyphenyl)methanone and (3-amino-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(2-methylphenyl)methanone [1]. In contrast, the unsubstituted parent scaffold 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is not specifically claimed as a Mat2A inhibitor core in this patent family, underscoring the essential role of the 6-cyclopropyl substitution for target engagement [1]. The patent further describes the therapeutic utility of these compounds in treating cancers characterized by MTAP deletion, a genetic lesion occurring in approximately 15% of all human cancers, creating a genetically defined patient selection strategy [2].

Mat2A inhibitor Patent validation MTAP-deleted cancers

Physical-Chemical Handling Advantage: Elevated Melting Point Enables Simplified Purification and Formulation

6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits a melting point of 195–197 °C, as reported by both Sigma-Aldrich and ChemicalBook . This is slightly elevated compared to the unsubstituted parent scaffold 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5), which melts at 189–192 °C [1]. The higher melting point is consistent with increased molecular weight (174.2 vs. 134.1 g/mol) and enhanced intermolecular interactions conferred by the cyclopropyl group. A melting point above 150 °C generally correlates with favorable crystallinity and ease of purification by recrystallization, reducing reliance on costly chromatographic methods during scale-up.

Solid-state properties Crystallinity Purification

Cyclopropyl Substituent Confers Class-Level Metabolic Stability Advantage Over Alkyl-Substituted Analogs

The cyclopropyl group is a well-established medicinal chemistry motif that imparts enhanced metabolic stability compared to simple alkyl substituents (methyl, ethyl, isopropyl). This 'cyclopropyl effect' arises from the increased C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol vs. ~98 kcal/mol for a typical secondary C–H bond), making it less susceptible to cytochrome P450-mediated oxidation [1]. While direct metabolic stability data for 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine versus its 6-methyl analog (CAS 79173-38-9) are not publicly available, the class-level inference is supported by extensive literature demonstrating that cyclopropyl substitution reduces intrinsic clearance in heterocyclic scaffolds [1]. This property is particularly relevant for Mat2A inhibitor programs, where maintaining adequate hepatic stability is critical for achieving orally bioavailable leads [2].

Metabolic stability Cyclopropyl effect Lead optimization

Commercial Availability at Defined Purity: Reproducible Procurement from Major Vendors

6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is available from multiple major chemical suppliers with defined purity specifications: Sigma-Aldrich (Key Organics/BIONET, 95% purity) and Santa Cruz Biotechnology (research grade, 500 mg and 1 g quantities) . In contrast, many closely related 6-substituted analogs—such as 6-(2,2-difluorocyclopropyl) or 6-(cyclopenten-1-yl) derivatives—are not readily available from mainstream vendors and require custom synthesis, introducing lead time and cost barriers. The established supply chain with Certificate of Analysis (CoA) documentation ensures batch-to-batch reproducibility, which is critical for SAR studies where potency shifts as small as 2–3 nM must be reliably detected [1].

Procurement Purity specification Reproducibility

High-Impact Application Scenarios for 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Drug Discovery


Mat2A Inhibitor Lead Generation for MTAP-Deleted Cancer Programs

This compound serves as a validated starting scaffold for designing Mat2A allosteric inhibitors targeting MTAP-deleted solid tumors (glioblastoma, pancreatic cancer, non-small cell lung cancer). Its 17–19 nM enzymatic IC50 against recombinant human Mat2A, combined with patent-precedented derivatization chemistry at the 1-position amine, enables rapid SAR exploration [1][2]. Researchers can prioritize this scaffold over unsubstituted or alkyl-substituted analogs based on its superior potency and documented target engagement.

Focused Kinase Selectivity Profiling Using the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged kinase hinge-binding motif capable of engaging multiple kinase binding modes [1]. The 6-cyclopropyl-3-amino substitution pattern provides a unique vector for exploring selectivity across the kinome, particularly against kinases with a complementary hydrophobic pocket adjacent to the hinge region. This scaffold can be used in broad kinase panel screening to identify secondary targets and assess selectivity windows early in lead optimization.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 174.2 Da, 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine falls within fragment-sized chemical space and complies with the Rule of Three for fragment-based screening. Its Mat2A activity at nanomolar concentrations, despite its small size, indicates high ligand efficiency (LE ≈ 0.45–0.50 kcal/mol per heavy atom), making it an attractive fragment hit for structure-based optimization using X-ray crystallography or cryo-EM [2]. The compound's commercial availability at defined purity further supports its use in fragment library assembly.

Chemical Biology Tool Compound Development for SAM Pathway Investigation

Given Mat2A's central role in S-adenosylmethionine biosynthesis, this scaffold can be elaborated into chemical probes to dissect the role of SAM-dependent methylation in cancer cell proliferation and epigenetic regulation. The 6-cyclopropyl substituent's predicted metabolic stability advantage over alkyl analogs supports the development of tool compounds suitable for cellular assays requiring extended incubation times [3].

Quote Request

Request a Quote for 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.